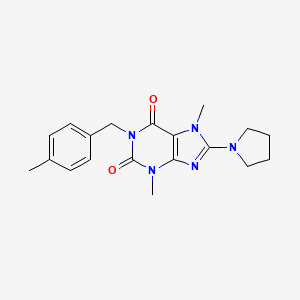
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, and to inhibit the activity of Akt, a protein involved in cancer cell growth.
Biochemical and Physiological Effects:
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. It has also been shown to have low toxicity in vitro. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide. One direction is to further study its potential as an anti-inflammatory agent and to explore its effects on other inflammatory diseases, such as rheumatoid arthritis. Another direction is to further study its potential as an anti-cancer agent and to explore its effects on other types of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then further reacted with methyl isocyanate to obtain 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide. Other methods include the reaction of 2-aminothiazole with 3-bromopyridine followed by reaction with methyl isocyanate and the reaction of 2-aminothiazole with 3-chloropyridine followed by reaction with methyl isocyanate.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide has shown promising results in several scientific studies. It has been studied for its potential as an anti-inflammatory agent, as well as its effects on cancer cells. In one study, it was found that 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide inhibits the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In another study, it was found that 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-13-7(14)3-2-6(12-13)8(15)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYZDDYWZMYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)




![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)


![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)

![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)